

# 3-Fluorophenylacetonitrile synonyms and alternative names

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## Compound of Interest

Compound Name: 3-Fluorophenylacetonitrile

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An In-depth Technical Guide to **3-Fluorophenylacetonitrile**: Synonyms, Properties, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of **3-Fluorophenylacetonitrile**, a versatile building block in organic synthesis, most notably in the production of the insomnia therapeutic, Lemborexant.

## Nomenclature and Identification

**3-Fluorophenylacetonitrile** is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate information retrieval and communication.

Synonyms and Alternative Names:

- (3-Fluorophenyl)acetonitrile[1][2]
- 3-Fluorobenzeneacetonitrile[1][2]
- m-Fluorobenzyl cyanide[1]
- (m-Fluorophenyl)acetonitrile[1][2]
- 2-(3-Fluorophenyl)acetonitrile[1][2]

- Acetonitrile, (m-fluorophenyl)-[1][2]
- Benzeneacetonitrile, 3-fluoro-[1][2]
- m-Fluorobenzyl nitrile[1]
- NSC 88318[1][2]

Key Identifiers:

Identifier	Value
CAS Number	501-00-8[1]
IUPAC Name	2-(3-fluorophenyl)acetonitrile
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN[1][2]
Molecular Weight	135.14 g/mol [1]
InChI Key	DEJPYROXSVVWIE-UHFFFAOYSA-N[1][2]
SMILES	FC1=CC=CC(CC#N)=C1[1]

## Physicochemical Properties

A summary of the key physical and chemical properties of **3-Fluorophenylacetonitrile** is presented below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Melting Point	21 °C	[1]
Boiling Point	113-114 °C at 18 mmHg	[1]
Density	1.163 g/mL at 25 °C	[1]
Refractive Index	1.502 (at 20 °C)	[1]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Information on specific solvents is limited in the provided search results. As a moderately polar organic compound, it is expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low.	

## Safety and Handling

**3-Fluorophenylacetonitrile** is a chemical that requires careful handling due to its potential toxicity. Adherence to appropriate safety protocols is essential in any laboratory or industrial setting.

### Hazard Identification:

- Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1] As with many nitriles, it may exhibit toxicity.[2]
- Irritation: Can cause skin and eye irritation.[1]

### Recommended Safety Precautions:

- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Experimental Protocols

### Synthesis of 3-Fluorophenylacetonitrile

A common method for the synthesis of **3-Fluorophenylacetonitrile** involves the nucleophilic substitution of a 3-fluorobenzyl halide with a cyanide salt. A general laboratory-scale procedure is outlined below.

Reaction:

3-Fluorobenzyl bromide + Sodium Cyanide → **3-Fluorophenylacetonitrile** + Sodium Bromide

Materials and Reagents:

- 3-Fluorobenzyl bromide
- Sodium cyanide (or another suitable cyanide source)
- Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
- Ethyl acetate
- Water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide and sodium cyanide in DMSO.
- Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **3-Fluorophenylacetonitrile**.

## Analytical Methods

The purity and identity of **3-Fluorophenylacetonitrile** can be confirmed using standard analytical techniques.

#### Gas Chromatography (GC):

- Principle: GC is a suitable method for assessing the purity of the volatile **3-Fluorophenylacetonitrile**. The compound is vaporized and passed through a capillary column, and its retention time is measured.
- Typical Conditions (General Guidance):
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
  - Injector Temperature: 250 °C

- Detector: Flame Ionization Detector (FID)
- Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C.

#### High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC can also be used for purity analysis. The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components are separated based on their affinity for the stationary and mobile phases.
- Typical Conditions (General Guidance):
  - Column: A reverse-phase C18 column.
  - Mobile Phase: A mixture of acetonitrile and water or methanol and water, potentially with a buffer.
  - Detector: UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., around 254 nm).

#### Spectroscopic Methods:

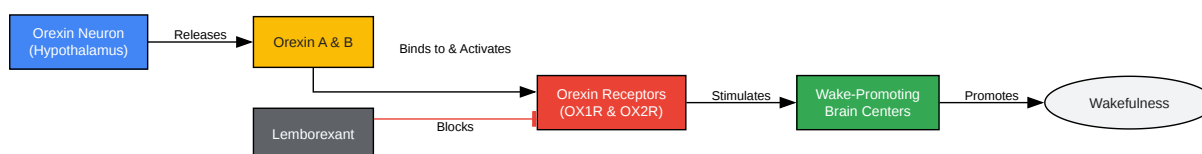
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the chemical structure of **3-Fluorophenylacetonitrile**. The spectra will show characteristic peaks for the aromatic protons, the methylene protons, the nitrile carbon, and the aromatic carbons, with splitting patterns influenced by the fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration, typically in the range of 2240-2260  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (135.14 g/mol) and characteristic fragmentation patterns.

## Application in Drug Development: Synthesis of Lemborexant

**3-Fluorophenylacetonitrile** is a key starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia. The nitrile group of **3-Fluorophenylacetonitrile** serves as a handle for further chemical transformations to construct the complex molecular architecture of Lemborexant.

## Orexin Signaling Pathway and Mechanism of Action of Lemborexant

The orexin system is a primary regulator of wakefulness. Orexin peptides, produced in the hypothalamus, bind to orexin receptors (OX1R and OX2R) in various brain regions, promoting arousal.<sup>[3]</sup> In individuals with insomnia, this system may be overactive. Lemborexant acts as a competitive antagonist at both OX1R and OX2R, blocking the binding of orexin peptides and thereby suppressing the wake drive, which facilitates the onset and maintenance of sleep.<sup>[4][5]</sup>

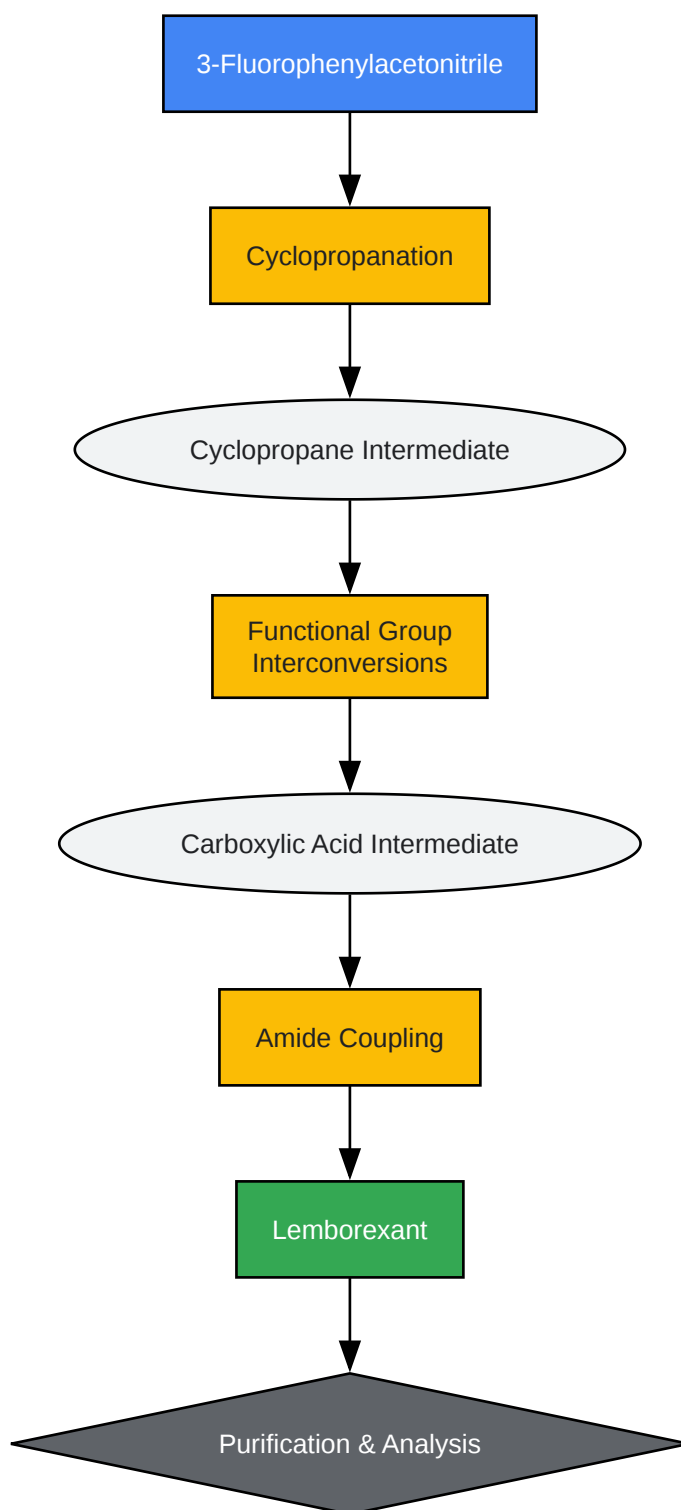


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Mechanism of action of Lemborexant on the orexin signaling pathway.

## Synthetic Workflow Overview

The synthesis of Lemborexant from **3-Fluorophenylacetonitrile** involves a multi-step process. A simplified logical workflow is depicted below.



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Simplified logical workflow for the synthesis of Lemborexant.

## Conclusion

**3-Fluorophenylacetonitrile** is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Lemborexant. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals. This guide provides a foundational resource to support the effective and safe use of this important compound in scientific endeavors.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)